Cas no 6959-00-8 (1,3-Isobenzofurandione,hexahydro-4,5-dimethyl-)

1,3-Isobenzofurandione,hexahydro-4,5-dimethyl- structure
6959-00-8 structure
Product Name:1,3-Isobenzofurandione,hexahydro-4,5-dimethyl-
CAS No:6959-00-8
MF:C10H14O3
MW:182.216363430023
CID:509983
PubChem ID:248875
Update Time:2025-04-19

1,3-Isobenzofurandione,hexahydro-4,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Isobenzofurandione,hexahydro-4,5-dimethyl-
    • (+)-3-butyn-2-ol
    • (+-)-3c,4c-Dimethyl-cyclohexan-1r,2c-dicarbonsaeure-anhydrid
    • (+-)-3c,4c-dimethyl-cyclohexane-1r,2c-dicarboxylic acid-anhydride
    • (+)-but-3-yn-2-ol
    • 1-BUTYN-3-OL
    • 1-Ethynylethanol
    • 1-Methyl-2-propynyl alcohol
    • 1-Methylpropargyl alcohol
    • 3-Butyne-2-ol
    • 3-Hydroxy-1-butyne
    • Methylethynylcarbinol
    • NSC66418
    • SCHEMBL12785466
    • DTXSID40989663
    • 4,5-dimethylhexahydro-2-benzofuran-1,3-dione
    • NSC-66418
    • 6959-00-8
    • Inchi: 1S/C10H14O3/c1-5-3-4-7-8(6(5)2)10(12)13-9(7)11/h5-8H,3-4H2,1-2H3
    • InChI Key: JWTFMUFMDHYWDD-UHFFFAOYSA-N
    • SMILES: O1C(C2CCC(C)C(C)C2C1=O)=O

Computed Properties

  • Exact Mass: 182.09432
  • Monoisotopic Mass: 182.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.106
  • Boiling Point: 303.1°Cat760mmHg
  • Flash Point: 138.6°C
  • Refractive Index: 1.473
  • PSA: 43.37
  • LogP: 1.36820

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